Resminostat hydrochloride Resminostat hydrochloride Resminostat HCl is a potent inhibitor of HDAC1/3/6.
Brand Name: Vulcanchem
CAS No.: 1187075-34-8
VCID: VC0541243
InChI: InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+;
SMILES: CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Molecular Formula: C16H20ClN3O4S
Molecular Weight: 385.9 g/mol

Resminostat hydrochloride

CAS No.: 1187075-34-8

Cat. No.: VC0541243

Molecular Formula: C16H20ClN3O4S

Molecular Weight: 385.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Resminostat hydrochloride - 1187075-34-8

Specification

CAS No. 1187075-34-8
Molecular Formula C16H20ClN3O4S
Molecular Weight 385.9 g/mol
IUPAC Name (E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+;
Standard InChI Key BVXPKDRKHXARHY-HAAWTFQLSA-N
Isomeric SMILES CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl
SMILES CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Canonical SMILES CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Resminostat Hydrochloride

Resminostat hydrochloride, chemically designated as NN-(3-chlorophenyl)-NN-hydroxy-7-(methylsulfonyl)-2-oxohept-3-ene-1-carboxamide hydrochloride, is a crystalline solid soluble in dimethyl sulfoxide (DMSO) at concentrations ≥50 mg/mL and in water at 7.14 mg/mL . Its stability is maintained under sealed storage at 4°C, with long-term preservation recommended at -80°C . The compound’s HDAC inhibitory activity was characterized through enzymatic assays, revealing broad-spectrum inhibition across class I (HDAC1, HDAC2, HDAC3, HDAC8), class IIb (HDAC6, HDAC10), and class IV (HDAC11) isoforms, while sparing class IIa HDACs (IC50_{50} >20 µM) .

Selectivity and Biochemical Mechanisms

Resminostat hydrochloride adopts a substrate-competitive binding mode with a mean inhibitory constant (KiK_i) of 27 nM against HDAC6 . This selectivity is critical given HDAC6’s role in cytoskeletal regulation and metastasis . In hepatocellular carcinoma (HCC) cells, treatment with resminostat hydrochloride induces hyperacetylation of histone H3 at lysine 27 (H3K27ac) and α-tubulin, a non-histone substrate . Concurrent upregulation of the cell cycle inhibitor p21 and downregulation of cyclin D1, Cdk4, and phosphorylated retinoblastoma (pRb) protein underscore its anti-proliferative effects .

Table 1: Enzymatic Inhibition Profile of Resminostat Hydrochloride

HDAC ClassIsoformIC50_{50} (nM)Role in Cancer Biology
IHDAC142.5Chromatin remodeling, gene silencing
IHDAC350.1Nuclear receptor signaling
IIbHDAC671.8Cytoskeletal dynamics, metastasis
IHDAC8877Smooth muscle biology

Preclinical Efficacy and Mechanistic Insights

In vitro studies using myeloma cell lines (OPM-2, RPMI-8226, U266) demonstrated dose-dependent apoptosis induction, with complete growth suppression observed at 10 µM . Resminostat hydrochloride modulates the Bcl-2 family proteins, reducing anti-apoptotic Bcl-xL and enhancing pro-apoptotic Bax, thereby shifting the mitochondrial apoptotic threshold . Synergy with proteasome inhibitors (e.g., bortezomib) and immunomodulatory agents (e.g., lenalidomide) has been reported, suggesting combinatorial potential in multiple myeloma .

In Vivo Anti-Tumor Activity

Xenograft models of HCC treated with resminostat hydrochloride (200 mg/kg orally) showed significant tumor regression, accompanied by increased histone H4 acetylation and p21 expression . Combination studies with sorafenib, a multikinase inhibitor, revealed additive effects attributable to dual pathway inhibition: resminostat targets HDAC6-mediated survival signals, while sorafenib blocks RAF/MEK/ERK and VEGF pathways . In cutaneous T-cell lymphoma (CTCL) models, resminostat hydrochloride restored Th1/Th2 cytokine balance, reversing the Th2-dominant milieu associated with disease progression .

Clinical Development and Therapeutic Applications

Table 2: Clinical Outcomes in Biliary Tract and Pancreatic Cancers

ParameterBiliary Tract Cancer (N=13)Pancreatic Cancer (N=3)
Disease Control Rate84.6%66.7%
Median PFS5.5 months2.3 months
Median OS10.2 months4.7 months

Hematologic Malignancies and Ongoing Trials

In relapsed/refractory Hodgkin’s lymphoma, a phase II trial reported partial responses in 38% of patients, with a favorable safety profile . Current investigations focus on mycosis fungoides (MF), a subtype of CTCL, where resminostat hydrochloride achieved a 50% phase transition success rate (PTSR) in phase II . The drug’s ability to enhance NK cell-mediated tumor lysis and upregulate tumor-associated antigens positions it as a candidate for immuno-epigenetic combinations .

Future Directions and Combination Strategies

Ongoing research explores resminostat hydrochloride’s synergy with immune checkpoint inhibitors, leveraging its capacity to enhance tumor immunogenicity . Preclinical data in head and neck squamous cell carcinoma (HNSCC) models demonstrate enhanced radiation sensitivity via HDAC6-mediated DNA repair inhibition . Additionally, the compound’s oral bioavailability and favorable CNS penetration warrant evaluation in brain metastases.

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